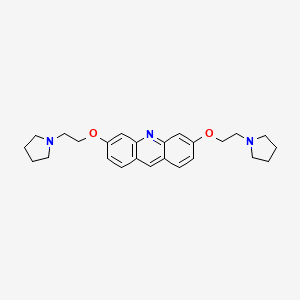
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is a chemical compound with the molecular formula C25H31N3O2 It is characterized by the presence of two pyrrolidine rings attached to an acridine core via ethoxy linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with pyrrolidine and ethylene oxide. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings or the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated acridine compounds.
Aplicaciones Científicas De Investigación
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Bis(2-(pyrrolidin-1-yl)ethoxy)-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-11H-indeno[1,2-c]quinoline-11-one: A synthetic quinoline analog with anticancer potential.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A boronic acid derivative used in medicinal chemistry.
Uniqueness
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is unique due to its specific structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
87040-61-7 |
|---|---|
Fórmula molecular |
C25H31N3O2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3,6-bis(2-pyrrolidin-1-ylethoxy)acridine |
InChI |
InChI=1S/C25H31N3O2/c1-2-10-27(9-1)13-15-29-22-7-5-20-17-21-6-8-23(19-25(21)26-24(20)18-22)30-16-14-28-11-3-4-12-28/h5-8,17-19H,1-4,9-16H2 |
Clave InChI |
NHYDDYWWWOZBKE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


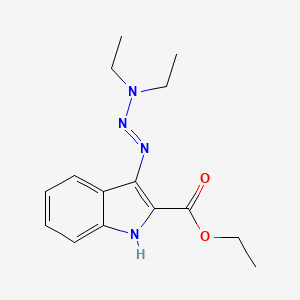
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
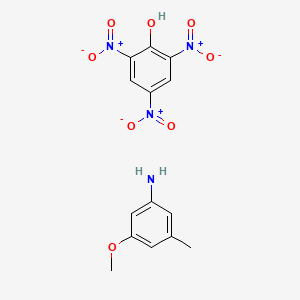
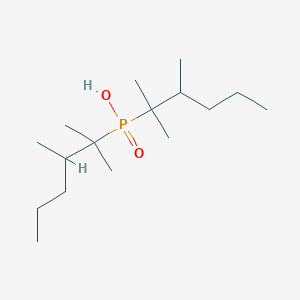
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
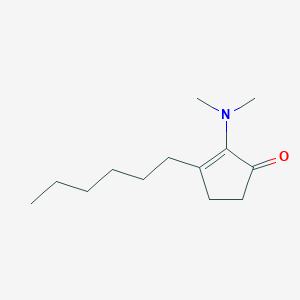
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

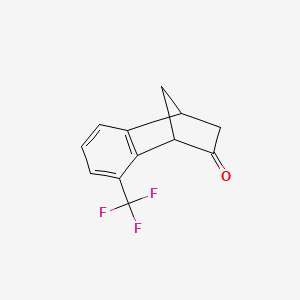
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
